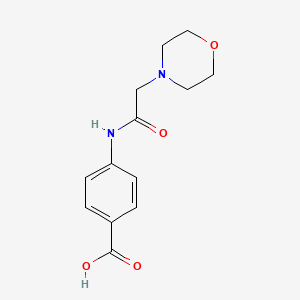
N-(2-aminophenyl)-3-acetamidobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminophenyl)-3-acetamidobenzamide: . This compound is known for its unique structure and properties, which make it a valuable candidate for further study and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)-3-acetamidobenzamide typically involves a multi-step reaction process. One common method is the reaction of 2-aminophenylamine with 3-acetamidobenzoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in a solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-aminophenyl)-3-acetamidobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated and carboxylated products.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2-aminophenyl)-3-acetamidobenzamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in regulating gene expression and have been explored for their anticancer properties.
Medicine: this compound has shown promise in preclinical studies for its antiproliferative and antifibrotic activities. These properties make it a candidate for the development of new therapeutic agents for cancer and fibrotic diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which N-(2-aminophenyl)-3-acetamidobenzamide exerts its effects involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter gene expression patterns, leading to the suppression of cancer cell growth and the induction of apoptosis. The molecular targets and pathways involved include the regulation of chromatin structure and the modulation of transcription factors.
Comparación Con Compuestos Similares
Chidamide: Another HDAC inhibitor with similar antiproliferative properties.
Trichostatin A: A well-known HDAC inhibitor used in research and clinical settings.
Vorinostat: An FDA-approved HDAC inhibitor used in cancer therapy.
Uniqueness: N-(2-aminophenyl)-3-acetamidobenzamide stands out due to its specific structure and the presence of the 2-aminophenyl group, which may confer unique biological activities compared to other HDAC inhibitors. Its potential for dual inhibition of HDACs and other targets, such as Bcr-Abl kinase, adds to its uniqueness and therapeutic potential.
Propiedades
IUPAC Name |
3-acetamido-N-(2-aminophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-12-6-4-5-11(9-12)15(20)18-14-8-3-2-7-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTKBAWUTHIZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[6-Methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate](/img/structure/B7842343.png)
![3-[Methyl({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]propanoicacid](/img/structure/B7842373.png)
![1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B7842380.png)
![1-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7842386.png)
![2-[2-Hydroxyethyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7842390.png)
![2-[2-[(5-Nitropyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7842396.png)
![5-Methyl-4-[4-(2-morpholin-4-ylethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7842405.png)

![5-(4-fluorophenyl)-6-methyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7842422.png)
![3-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B7842434.png)
![N-[6-[2-(2-hydroxyethoxy)ethylamino]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B7842440.png)
![N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B7842443.png)

![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)
